Comparative FASN Inhibitory Potency: HS80 vs. HS79 vs. Fasnall in Cellular Lipid Incorporation Assay
In a direct head-to-head comparison using the tritiated acetate incorporation assay in BT474 HER2+ breast cancer cells, HS80 ((S)-Fasnall) exhibited an IC50 of 7.13 μM, which is 4.5-fold less potent than its (R)-enantiomer HS79 (IC50 = 1.57 μM) and 1.2-fold less potent than racemic Fasnall (IC50 = 5.84 μM) [1]. The truncated molecule HS-102 served as a negative control and showed no significant effect on acetate incorporation, confirming the specificity of the assay [1]. This quantitative hierarchy (HS79 > Fasnall > HS80) establishes that HS80 is the less active enantiomer of the pair, making it a critical comparator tool for structure-activity relationship studies and a defined control in experiments where intermediate or lower FASN inhibitory activity is required.
| Evidence Dimension | Inhibition of tritiated acetate incorporation into lipids (IC50) |
|---|---|
| Target Compound Data | 7.13 μM |
| Comparator Or Baseline | HS79: 1.57 μM; Fasnall (racemic): 5.84 μM |
| Quantified Difference | HS80 is 4.5-fold less potent than HS79; 1.2-fold less potent than racemic Fasnall |
| Conditions | BT474 HER2+ breast cancer cells; tritiated acetate incorporation assay; mean ± SEM reported |
Why This Matters
This data enables researchers to select the appropriate stereoisomer for their specific experimental design—HS79 for maximal FASN inhibition, HS80 for controlled, stereospecific lower-activity comparisons, or racemic Fasnall for baseline reference activity.
- [1] Alwarawrah Y, Hughes P, Loiselle D, et al. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2(+) Breast Cancer. Cell Chemical Biology. 2016;23(6):678-688. doi:10.1016/j.chembiol.2016.04.011 View Source
